Formic acid, copper salt, commonly referred to as copper formate, is a coordination compound formed by the reaction of copper ions with formic acid. This compound is notable for its applications in catalysis and as an intermediate in various chemical processes. Formic acid itself is a simple carboxylic acid with the formula HCOOH, while copper formate typically has the formula . The compound exhibits unique properties that make it valuable in both industrial and laboratory settings.
Copper formate can be synthesized through various methods, primarily involving the reaction of copper salts with formic acid. The most common sources of copper include copper(II) chloride or copper(II) oxide, which react with formic acid under controlled conditions to yield copper formate. Additionally, it can be produced during the electrochemical reduction of carbon dioxide, where copper acts as a catalyst to convert carbon dioxide into formic acid and subsequently into copper formate .
Copper formate belongs to the class of coordination compounds and can be classified under metal carboxylates. These compounds are characterized by the coordination of carboxylate ions to metal centers, which in this case is copper. The classification can further extend to its use as a catalyst in organic synthesis and its role in various electrochemical applications.
The synthesis of copper formate can be achieved through several methods:
The reaction conditions such as temperature, pressure, and concentration of reactants significantly influence the yield and purity of copper formate produced. For example, using a high concentration of formic acid and maintaining an optimal temperature (around 110 °C) has been shown to enhance product yield .
Copper formate typically crystallizes in a monoclinic system. The molecular structure consists of copper ions coordinated by two bidentate carboxylate groups derived from formic acid. Each carboxylate group binds through both oxygen atoms to the copper center, forming a stable chelate complex.
The crystallographic data for copper formate reveal bond lengths and angles that are characteristic of metal-organic frameworks. For instance, studies have shown that the Cu-O bond lengths range from approximately 1.9 Å to 2.0 Å depending on the coordination environment .
Copper formate participates in several chemical reactions:
The reactivity of copper formate is influenced by its oxidation state and coordination environment. Studies indicate that it can facilitate electron transfer processes due to its ability to stabilize different oxidation states of copper .
The mechanism by which copper formate acts in catalytic processes typically involves the formation of reactive intermediates that facilitate bond cleavage or formation in substrates. For example, when used in hydrogenation reactions, it can generate active hydrogen species that participate in reducing functional groups.
Kinetic studies have shown that reactions involving copper formate often follow first-order kinetics concerning substrate concentration, indicating that the rate-determining step may involve the formation or breakdown of the metal-carboxylate complex .
Relevant data from various studies indicate that its stability and reactivity are influenced by environmental factors such as pH and temperature .
Copper formate has several scientific applications:
Copper formate gained recognition as a corrosion product on heritage objects before being systematically characterized. Early identifications emerged from conservation studies where it formed on copper alloys exposed to formaldehyde or formic acid vapors in enclosed spaces (e.g., display cases with wood products). The Stuttgart RaCoPhInO project documented its role in glass-induced metal corrosion (GIM), where alkaline glass surfaces catalyzed formaldehyde disproportionation into formate ions, subsequently reacting with adjacent copper surfaces [1]. This corrosion pathway highlighted its significance in cultural heritage degradation, contrasting with synthetic routes developed for industrial use.
By the late 20th century, copper formate was identified as a synthetic precursor for catalysts and thin films. Its earliest deliberate syntheses involved aqueous reactions of copper salts with formic acid or formate donors. Notably, a 2016 study revealed an unconventional solid-state formation mechanism: Raney™ copper undergoes oxidation by formic acid vapor at ambient temperatures, directly yielding catena-(bis(μ₂-formato-O,O′)-bis(formic acid-O)-copper(II))—a coordination polymer historically synthesized only via solution chemistry [8]. This represented a rare instance of formic acid acting as an oxidizing agent toward metals.
Chemical Composition and Physical Properties
Copper formate typically exists as a blue-green crystalline solid with the anhydrous formula Cu(HCOO)₂ (CAS 544-19-4; molecular weight 153.58 g/mol). Its tetrahydrate Cu(HCOO)₂·4H₂O is common under ambient conditions. Key properties include:
Table 1: Stoichiometric Forms of Copper Formate
Compound | Formula | Hydration State | Appearance |
---|---|---|---|
Copper(II) formate | Cu(HCOO)₂ | Anhydrous | Blue-green crystals |
Copper(II) formate hydrate | Cu(HCOO)₂·4H₂O | Tetrahydrate | Blue crystals |
Structural Features
The tetrahydrate adopts a puckered layer structure where copper atoms are octahedrally coordinated by four formate oxygen atoms and two water molecules. Each formate ligand bridges two copper centers in a μ₂-bidentate mode, creating polymeric sheets [8]. Dehydration or thermal treatment induces structural rearrangement, often yielding metastable intermediates.
In contrast, the copper-formic acid adduct (DOKPOI01) identified in Raney™ copper reactions crystallizes in the orthorhombic space group Pbca with unit cell dimensions a = 7.8804 Å, b = 8.4578 Å, c = 12.1898 Å. This structure comprises copper-formate chains interconnected via hydrogen-bonded formic acid molecules, confirmed by neutron diffraction and DFT simulations [8]. The Cu(II) centers exhibit square-planar geometry with elongated axial bonds, characteristic of Jahn-Teller distortion.
Reactivity
Copper formate decomposes via three primary pathways:
Industrial Applications
Table 2: Industrial Applications of Copper Formate
Application Sector | Function | Key Advantage |
---|---|---|
Electronics (CVD) | Copper thin film precursor | Atmospheric pressure processing |
Energy (DFAFC anodes) | Cu-Pd electrocatalyst component | Enhanced CO resistance |
Nanoparticle Synthesis | Metallic copper source | Tunable decomposition |
Corrosion Indicator | Degradation marker on heritage objects | Diagnoses formaldehyde pollution |
Environmental Significance
In heritage conservation, copper formate formation signals irreversible damage from carbonyl pollutants. Its detection on historical glass, enamels, and metals confirms formaldehyde or formic acid exposure from materials like wood, adhesives, or deteriorating polymers [1]. Preventive strategies emphasize eliminating such emissions.
Conversely, copper formate’s role in catalytic fuel cells offers sustainable energy benefits. DFAFCs using Cu-Pd catalysts convert formic acid—a liquid fuel with low crossover effects—efficiently to electricity, reducing reliance on fossil fuels [9].
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